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molecular formula C14H10ClN3O2 B8377683 (2-Chloro-4-imidazo[4,5-b]pyridin-3-yl-phenyl)-acetic acid

(2-Chloro-4-imidazo[4,5-b]pyridin-3-yl-phenyl)-acetic acid

Cat. No. B8377683
M. Wt: 287.70 g/mol
InChI Key: ZSSFFTICEQDJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977338B2

Procedure details

A mixture of 0.325 g (2-chloro-4-imidazo[4,5-b]pyridin-3-yl-phenyl)-acetic acid ethyl ester and 2 ml of 0.5 N aqueous solution of LiOH in 2 ml of THF is stirred for 1 hour at 40 C. The mixture obtained is allowed to cool to rt and an acidic pH is adjusted by addition of 0.5 N HCl aqueous solution. A precipitate forms and is collected by vacuum filtration. (2-Chloro-4-imidazo[4,5-b]pyridin-3-yl-phenyl)-acetic acid is obtained in the form of a solid. ES-MS: 288.0 [M+H]+; single peak at tR=3.00 min (System 1).
Name
(2-chloro-4-imidazo[4,5-b]pyridin-3-yl-phenyl)-acetic acid ethyl ester
Quantity
0.325 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:22])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([N:12]2[C:16]3=[N:17][CH:18]=[CH:19][CH:20]=[C:15]3[N:14]=[CH:13]2)=[CH:8][C:7]=1[Cl:21])C.[Li+].[OH-].Cl>C1COCC1>[Cl:21][C:7]1[CH:8]=[C:9]([N:12]2[C:16]3=[N:17][CH:18]=[CH:19][CH:20]=[C:15]3[N:14]=[CH:13]2)[CH:10]=[CH:11][C:6]=1[CH2:5][C:4]([OH:22])=[O:3] |f:1.2|

Inputs

Step One
Name
(2-chloro-4-imidazo[4,5-b]pyridin-3-yl-phenyl)-acetic acid ethyl ester
Quantity
0.325 g
Type
reactant
Smiles
C(C)OC(CC1=C(C=C(C=C1)N1C=NC=2C1=NC=CC2)Cl)=O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 1 hour at 40 C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture obtained
FILTRATION
Type
FILTRATION
Details
A precipitate forms and is collected by vacuum filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)N1C=NC=2C1=NC=CC2)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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